![molecular formula C9H10F3N3O2 B1398492 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate CAS No. 1628557-01-6](/img/structure/B1398492.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate
Descripción general
Descripción
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a compound with the empirical formula C7H9N3. It is typically in the form of a powder and has a molecular weight of 208.09 . This compound has been used as a starting material for the multi-step synthesis of tetrahydropteroic acid derivatives .
Synthesis Analysis
A method has been developed for the synthesis of 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido pyrimidine based on the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines and subsequent reactions of 7-benzyl-2-pyridyl-5,6,7,8-tetrahydro-3H-pyrido pyrimidin-4-ones with trifluoromethanesulfonic anhydride and secondary amines .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is complex, with a bicyclic 6-6 system. The compound features a pyrido[4,3-d]pyrimidine moiety, which is a fused pyridine and pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are complex and involve multiple steps. The compound can undergo condensation with various pyridyl-carboxamidines, followed by reactions with trifluoromethanesulfonic anhydride and secondary amines .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine is a powder with a melting point of 206-211 °C (decomposition). It should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Cancer Research: Targeting PI3K/Akt Pathway
The PI3K/Akt pathway is known to be overactivated in numerous cancers, which may account for the varied response from different cancers to mTOR inhibitors. Compounds based on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine have been studied for their potential to inhibit this pathway. The optimization of these compounds aims at enhancing cellular potency while maintaining high selectivity against PI3K isoforms .
Axl Inhibitors: Novel Therapeutic Agents
Derivatives of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine have also been discovered as novel selective Axl inhibitors . Axl is a receptor tyrosine kinase that plays a role in tumor growth, metastasis, and therapy resistance. Selective inhibition of Axl could provide a targeted approach to cancer treatment .
Safety and Hazards
Direcciones Futuras
The future directions for research on 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine are promising. The compound’s potential as an inhibitor of mTOR kinase and PI3 kinase suggests it could have applications in treating diseases related to these enzymes . Furthermore, the compound’s use in the synthesis of tetrahydropteroic acid derivatives indicates potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate are the mTOR kinase and PI3 kinase . These kinases play crucial roles in cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The compound affects the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting mTOR and PI3 kinase, the compound can potentially suppress this overactivation, thereby affecting the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action would likely include a reduction in cell growth and proliferation due to the inhibition of mTOR and PI3 kinase . This could potentially lead to the suppression of tumor growth in cancerous cells.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the compound’s efficacy could be influenced by factors such as the presence of other substances in the body, the patient’s overall health status, and genetic factors.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.C2HF3O2/c1-2-8-3-6-4-9-5-10-7(1)6;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLYLYDIIOBBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=CN=C21.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)

![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
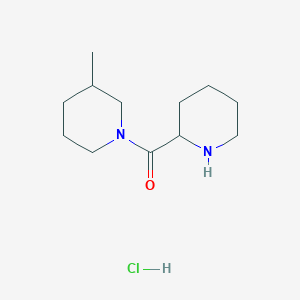
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
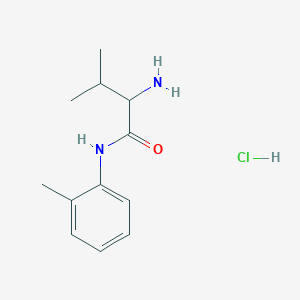
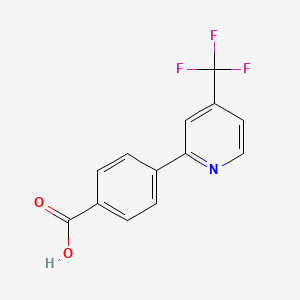

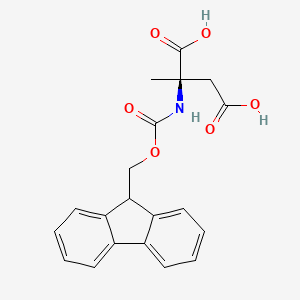
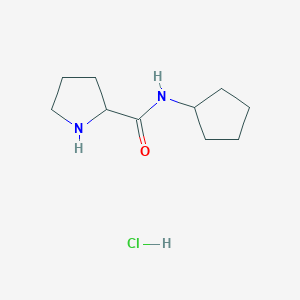
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)
